4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine
Description
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
4-(difluoromethyl)oxan-4-amine |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2 |
InChI Key |
GGVLUEZGBJWERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step organic transformations starting from tetrahydro-2H-pyran derivatives, incorporating the difluoromethyl group and introducing the amine functionality at the 4-position. The key challenges include selective functionalization at the 4-position and the introduction of the difluoromethyl group without compromising ring integrity.
Synthetic Routes
Representative Synthetic Example
- Starting from tetrahydro-2H-pyran-4-one, a difluoromethyl group is introduced via nucleophilic substitution using a difluoromethylating reagent under mild conditions.
- Subsequent reductive amination with ammonia or an amine source yields 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine.
- The product is purified by column chromatography to afford the target compound with high purity.
Research Findings and Analysis
Reaction Conditions and Yields
Advantages of Difluoromethyl Group Incorporation
Challenges
- Selective difluoromethylation at the 4-position without affecting other ring positions.
- Avoiding over-reduction or side reactions during amination.
- Maintaining ring integrity during multi-step synthesis.
Comparative Insights from Related Compounds
While direct literature on 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine is limited, synthetic strategies for structurally related compounds such as 4-(trifluoromethyl)phenyl-substituted tetrahydro-2H-pyran amines provide useful analogies:
| Aspect | 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine | 4-(Trifluoromethyl)phenyl tetrahydro-2H-pyran amine |
|---|---|---|
| Fluorinated group | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) attached to phenyl ring |
| Introduction method | Difluoromethylation reagents, nucleophilic substitution | Trifluoromethyl iodide or sulfonate, Pd-catalyzed cross-coupling |
| Amination | Reductive amination at C-4 | Reductive amination or Grignard reaction |
| Purification | Column chromatography, recrystallization | Similar chromatographic techniques |
| Application | Pharmaceutical intermediate | Pharmaceutical intermediate and research compound |
This comparison highlights the common use of fluorinated groups to modulate biological properties and the reliance on palladium-catalyzed or nucleophilic substitution reactions for fluorine incorporation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range |
|---|---|---|---|
| Tetrahydro-2H-pyran ring formation | Acid/base catalysis, THF or DMF | High purity starting material essential | 80-90% |
| Difluoromethyl group introduction | Difluoromethyl iodide/sulfonate, Pd or Cu catalyst | Requires controlled conditions to avoid side reactions | 65-80% |
| Amination at C-4 | Reductive amination with NaBH4 or catalytic hydrogenation | Performed after difluoromethylation | 70-85% |
| Purification | Silica gel chromatography, recrystallization | Ensures >98% purity for pharmaceutical use | N/A |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several applications across different domains:
Organic Chemistry
- Building Block for Synthesis : 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is utilized as a reagent in synthesizing complex organic molecules. It plays a crucial role in forming amide bonds and constructing tetrahydropyran derivatives.
- Example Reaction : The compound can be involved in reactions such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which are significant in the synthesis of natural products and pharmaceuticals.
Pharmacology
- Inhibition of mTOR Kinase : This compound acts as a selective inhibitor of mTOR kinase, a critical regulator of cell growth and proliferation. Its application is particularly relevant in cancer research, where mTOR inhibition can lead to reduced tumor growth.
- Targeting PDE10A : The compound has been explored for developing inhibitors targeting phosphodiesterase 10A (PDE10A), which is relevant for treating schizophrenia. Its interaction with PDE10A modulates neuronal signaling pathways.
Biochemical Assays
- The compound is employed in developing biochemical assays to study enzyme kinetics and interactions due to its reactivity and ability to form stable complexes with target proteins.
Case Study 1: Development of Selective mTOR Inhibitors
In a study focused on drug discovery, 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine was employed as a key intermediate in synthesizing selective mTOR inhibitors. The research highlighted its role in optimizing lead compounds for enhanced efficacy against various cancer cell lines.
| Study | Findings |
|---|---|
| Inhibition of mTOR leads to reduced growth of cancer cells | Induction of apoptosis in resistant cancer cell lines |
Case Study 2: PDE10A Inhibitors for Schizophrenia
Research demonstrated that derivatives of this compound effectively inhibit PDE10A, leading to potential therapeutic applications for schizophrenia. Extensive preclinical testing evaluated the pharmacological profiles of these inhibitors, showing promising results.
The biological activity of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is significant, particularly in pharmacology and biochemistry:
Target Interactions
The primary targets include mTOR kinase and phosphodiesterase 10A (PDE10A). The interaction with these targets influences various cellular processes, including cell metabolism and growth regulation.
Cellular Effects
The compound has been shown to significantly influence cellular functions:
- Cell Proliferation : Inhibiting mTOR kinase can reduce cell proliferation rates, beneficial in cancer research.
- Gene Expression : It affects gene expression related to apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the amine functionality can participate in hydrogen bonding and other interactions. These properties make the compound suitable for various applications in medicinal chemistry and biochemistry.
Comparison with Similar Compounds
Structural and Substituent Variations
The tetrahydro-2H-pyran-4-amine core is a common motif in bioactive molecules. Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The difluoromethyl group in the target compound likely confers greater metabolic stability compared to methyl or ethyl substituents (e.g., ).
- Heterocyclic Extensions : Compounds like EPPA-1 () and the pyrazolopyrimidine derivative () demonstrate that appended heterocycles can target specific enzymes (e.g., PDE4, kinases).
- Steric Effects : Bulky substituents (e.g., ethyl in ) may reduce binding affinity but improve selectivity by preventing off-target interactions.
Biological Activity
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is a compound belonging to the tetrahydropyran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its anti-cancer properties, interactions with various enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 151.14 g/mol
- Functional Groups : Tetrahydropyran ring, amine group, difluoromethyl substituent
This compound is characterized by the presence of a difluoromethyl group, which significantly influences its biological properties.
Biological Activity Overview
The biological activity of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine has been investigated across various studies, highlighting its potential in several therapeutic areas.
1. Anti-Cancer Activity
Several derivatives of tetrahydropyran compounds have shown promising anti-cancer activities. For instance, research indicates that related pyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structural modifications in these compounds can enhance their potency against tumor cells by targeting specific pathways involved in cell proliferation and survival .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine | MDA-MB-231 | 0.29 |
| HCT116 | 0.36 | |
| A549 | 0.42 |
2. Enzyme Inhibition
The compound has been shown to interact with various enzymes, including mTOR kinase and PDE10A. These interactions can lead to altered cell signaling pathways that are crucial for cancer cell growth and metabolism . Inhibition of mTOR has been linked to reduced proliferation in cancer cells, making this compound a candidate for further exploration in cancer therapies.
Mechanism of Action
The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in vivo. The interaction with mTOR can inhibit its activity, resulting in decreased cell growth and increased apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activity of tetrahydropyran derivatives:
- Study on Cytotoxic Effects : A study demonstrated that tetrahydropyran derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values below 1 µM, indicating potent anti-cancer properties .
- Enzyme Targeting Research : Research focusing on enzyme inhibition reported that modifications in the tetrahydropyran structure led to enhanced inhibition of mTOR and PDE10A, suggesting a potential role in treating cancers and neurodegenerative diseases .
Q & A
Q. Key Considerations :
- Purity is enhanced by column chromatography (SiO₂, pentane/EtOAc gradients) .
- Reaction yields depend on solvent polarity and catalyst choice (e.g., Pd for cross-coupling fluorination) .
Basic: How is 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine characterized spectroscopically?
Methodological Answer:
Multi-modal spectroscopy is critical for structural confirmation:
Q. Data Interpretation :
- Discrepancies in NMR splitting (e.g., doublets vs. triplets) may indicate rotational isomerism around the pyran ring .
Advanced: How can researchers address discrepancies in reaction yields when varying fluorinating agents?
Methodological Answer:
Fluorination efficiency depends on reagent selectivity and substrate steric hindrance :
| Fluorinating Agent | Conditions | Yield Range | Limitations |
|---|---|---|---|
| DAST | Anhydrous CH₂Cl₂, -78°C | 40–60% | Risk of over-fluorination |
| Deoxo-Fluor | DMF, 0°C to RT | 50–75% | Requires strict moisture control |
| SF₄ | High-pressure reactor | 30–50% | Safety hazards; specialized equipment |
Q. Troubleshooting :
- Side Reactions : Competing elimination (e.g., forming alkenes) can occur with bulky substrates. Mitigate by using sterically hindered bases (e.g., 2,6-lutidine) .
- Yield Optimization : Screen solvents (e.g., THF vs. DMF) and monitor reaction progress via TLC or in-situ FTIR .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
Density Functional Theory (DFT) simulations are used to:
- Model electrophilic substitution pathways for fluorination .
- Predict conformational stability of the tetrahydropyran ring (e.g., chair vs. boat forms) .
- Analyze hydrogen-bonding interactions between the amine group and solvents (e.g., water vs. acetonitrile) .
Q. Software Tools :
- Gaussian 16 : For optimizing ground-state geometries and transition states.
- VMD : Visualizing molecular dynamics trajectories in solvated systems.
Case Study :
DFT studies on analogous compounds (e.g., 4-methyltetrahydropyran derivatives) show that electron-withdrawing groups (e.g., CF₂) increase ring strain by 5–8 kcal/mol compared to methyl groups .
Basic: What are the key physicochemical properties of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine?
Q. Handling Recommendations :
- Store under argon at –20°C to prevent oxidation .
- Use gloveboxes for air-sensitive reactions involving LiAlH₄ .
Advanced: How to optimize regioselectivity during fluorination of tetrahydropyran precursors?
Methodological Answer:
Regioselectivity is controlled by substrate design and catalyst choice :
- Substrate Modification : Introduce electron-withdrawing groups (e.g., nitro) para to the fluorination site to direct electrophilic attack .
- Catalytic Systems : Use Pd(PPh₃)₄ for cross-coupling fluorination of aryl halides, achieving >80% selectivity .
Case Study :
In the synthesis of 4-(phenylethynyl)tetrahydropyran derivatives, EBX reagents (electrophilic benziodoxolones) enabled regioselective alkyne insertion at the 4-position with 93% purity .
Advanced: What mechanistic insights exist for LiAlH₄-mediated reduction in tetrahydropyran synthesis?
Methodological Answer:
LiAlH₄ reduces nitriles to amines via a two-step mechanism :
Nitrile → Imine : AlH₄⁻ attacks the nitrile carbon, forming an imine intermediate.
Imine → Amine : Further hydride transfer yields the primary amine .
Q. Critical Observations :
- Solvent Effects : Anhydrous MTBE minimizes side reactions (e.g., hydrolysis) compared to THF .
- Workup : Quenching with aqueous NaOH followed by filtration removes aluminum byproducts .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
